molecular formula C21H19N3O4S B2378860 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251622-31-7

2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2378860
CAS No.: 1251622-31-7
M. Wt: 409.46
InChI Key: FWABOWLAQRHFKF-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound characterized by a pyridothiadiazine 1,1-dioxide core. This scaffold features a fused pyridine and 1,2,4-thiadiazine ring system, with substituents at the 2- and 4-positions: a 3-methoxybenzyl group and a para-tolyl (4-methylphenyl) group, respectively.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-8-10-17(11-9-15)24-20-19(7-4-12-22-20)29(26,27)23(21(24)25)14-16-5-3-6-18(13-16)28-2/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWABOWLAQRHFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 4-position with aryl groups (e.g., p-tolyl, methylthiophenyl) enhances lipophilicity, which could improve blood-brain barrier penetration for CNS-targeted AMPAR PAMs .

Substituent Effects on Pharmacological and Physicochemical Properties

Methoxybenzyl vs. Halogenated Benzyl Groups

  • However, it may reduce metabolic stability compared to halogenated analogs .
  • 3,5-Difluorobenzyl () : Fluorine atoms improve metabolic stability and lipophilicity, favoring prolonged half-life in vivo. This substitution is common in CNS-active drugs .

Para-Tolyl vs. Other Aryl Groups

  • 3-Fluorophenyl () : Introduces electronegativity, which may strengthen dipole interactions with receptor sites .
  • Methylthiophenyl () : The thioether group offers metabolic resistance and sulfur-mediated interactions, though it may increase toxicity risks .

Regioselectivity Challenges :

  • Alkylation of pyridothiadiazine salts (e.g., potassium salts) favors the least hindered nitrogen atom, as observed in the methylation of 3-methoxy-pyrido[4,3-e] derivatives to yield 7-methyl isomers .

Pharmacological and Industrial Relevance

  • AMPA Receptor Modulation : Pyridothiadiazine dioxides with [2,3-e] fusion (e.g., the target compound) are hypothesized to act as AMPAR PAMs, similar to benzothiadiazine dioxides like diazoxide .
  • Pharmaceutical Intermediates : The para-tolyl-substituted analog (Torsemide Impurity E) is a critical quality control marker in diuretic drug manufacturing, highlighting the scaffold’s industrial significance .

Biological Activity

2-(3-Methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21_{21}H19_{19}N3_3O4_4S
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 1251622-31-7

The compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its mechanism involves:

  • Inhibition of Enzyme Activity : It may inhibit key metabolic enzymes, affecting pathways like glycolysis and gluconeogenesis .
  • Signal Transduction Modulation : The compound can alter signal transduction pathways, potentially leading to apoptosis in cancer cells .
  • DNA/RNA Interaction : There is evidence suggesting that the compound may interact with nucleic acids, influencing gene expression and cellular responses.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity:

  • Cell Viability Studies : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, in the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in over 50% cytotoxicity after 48 hours at a concentration of 2.5 µM .
  • Mechanisms of Induction : The primary mode of cell death was identified as apoptosis, characterized by morphological changes and activation of apoptotic pathways .

Comparative Efficacy

A comparative analysis of similar compounds reveals that modifications in substituents can significantly influence biological activity:

Compound NameIC50 (µM)Target
Compound A0.05MDA-MB-231
Compound B0.10MCF-7
This compound0.25MDA-MB-231

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Cancer Stem Cells : A study highlighted that treatment with the compound decreased the population of cancer stem cells (CSCs) in breast cancer models by targeting specific metabolic pathways .
  • Metabolomic Profiling : Metabolomic analyses revealed alterations in key metabolic pathways upon treatment with the compound, indicating its role in modulating cellular metabolism and energy production .

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